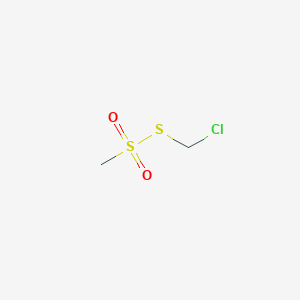
S-(Chloromethyl) methanesulfonothioate
Descripción general
Descripción
S-(Chloromethyl) methanesulfonothioate: is an organosulfur compound with the molecular formula C2H5ClO2S2 It is a derivative of methanesulfonothioic acid and is characterized by the presence of a chloromethyl group attached to the sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(Chloromethyl) methanesulfonothioate typically involves the reaction of methanesulfonothioic acid with chloromethylating agents. One common method is the reaction of methanesulfonothioic acid with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process typically includes steps such as purification and crystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: S-(Chloromethyl) methanesulfonothioate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides and sulfones.
Reduction Reactions: The compound can be reduced to form methanesulfonothioic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium thiolate, amines, and alcohols. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include thiomethyl ethers, amines, and esters.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include methanesulfonothioic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: S-(Chloromethyl) methanesulfonothioate is used as a reagent in organic synthesis for the introduction of the chloromethyl group into various substrates. It is also employed in the synthesis of sulfur-containing compounds and as a building block for more complex molecules.
Biology: In biological research, this compound is used to modify proteins and peptides through the introduction of the chloromethyl group, which can react with thiol groups in cysteine residues. This modification is useful in studying protein-protein interactions and enzyme mechanisms.
Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of biologically active molecules. It is used in the development of drugs that target specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. It is also employed in the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of S-(Chloromethyl) methanesulfonothioate involves the reactivity of the chloromethyl group with nucleophiles. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various applications, including the modification of proteins and the synthesis of complex organic molecules.
Comparación Con Compuestos Similares
S-Methyl methanesulfonothioate: This compound is similar in structure but contains a methyl group instead of a chloromethyl group. It is used in similar applications but has different reactivity due to the absence of the chlorine atom.
S-Ethyl methanesulfonothioate: This compound contains an ethyl group and is used in the synthesis of sulfur-containing compounds.
S-Propyl methanesulfonothioate: This compound contains a propyl group and is used in organic synthesis.
Uniqueness: S-(Chloromethyl) methanesulfonothioate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for specific applications in organic synthesis and biological research. The chloromethyl group is more reactive than the methyl, ethyl, or propyl groups, making this compound particularly useful in reactions that require high reactivity.
Propiedades
IUPAC Name |
chloro(methylsulfonylsulfanyl)methane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClO2S2/c1-7(4,5)6-2-3/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDYGVWDGYQYIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70530768 | |
| Record name | S-(Chloromethyl) methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70530768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22224-96-0 | |
| Record name | S-(Chloromethyl) methanesulfonothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22224-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-(Chloromethyl) methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70530768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



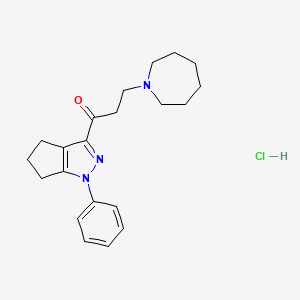

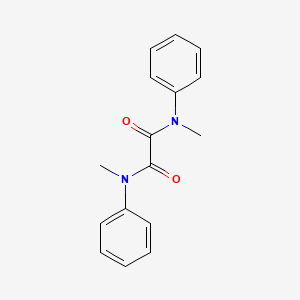
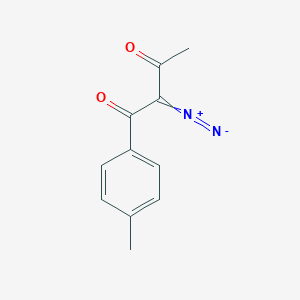

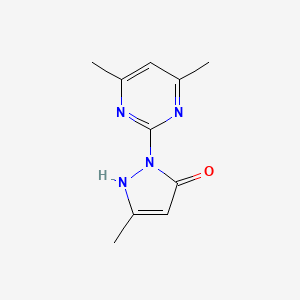

![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}dianiline](/img/structure/B14705665.png)

![6-Methyl-11H-benzo[A]carbazole](/img/structure/B14705691.png)


![Ethyl 4-[bis(2-{[(4-methylphenyl)sulfonyl]oxy}ethyl)amino]benzoate](/img/structure/B14705731.png)
